molecular formula C19H13N3O5 B2367118 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide CAS No. 922123-64-6

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Cat. No. B2367118
CAS RN: 922123-64-6
M. Wt: 363.329
InChI Key: UEOVCYWSXOMZCH-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide” are not explicitly available .

Scientific Research Applications

Antimicrobial Activity

Research involving benzofuran and oxadiazole derivatives highlights their potential in developing antimicrobial agents. For instance, the study by Idrees et al. (2019) focused on synthesizing novel 5-(benzofuran-2-yl)-N'-(2- substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives, which were tested for in-vitro antibacterial activity against various pathogenic microorganisms. Their findings suggest that these derivatives could serve as leads for the development of new antibacterial drugs (Idrees, Kola, & Siddiqui, 2019).

Anticancer Potential

Another area of application for such compounds is in the development of anticancer drugs. Salahuddin et al. (2014) synthesized 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives and evaluated their in vitro anticancer activity. Their research indicates that modifications to the benzimidazole and oxadiazole portions of molecules can yield compounds with significant anticancer activity, particularly against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O5/c23-18(16-9-12-3-1-2-4-13(12)26-16)20-19-22-21-17(27-19)8-11-5-6-14-15(7-11)25-10-24-14/h1-7,9H,8,10H2,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOVCYWSXOMZCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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